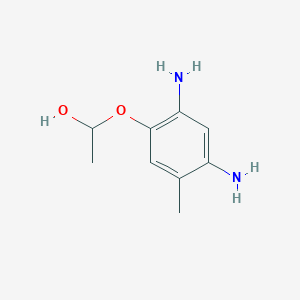

2,4-Diamino-5-methylphenoxyethanol

Description

Properties

CAS No. |

141614-05-3 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(2,4-diamino-5-methylphenoxy)ethanol |

InChI |

InChI=1S/C9H14N2O2/c1-6-4-9(13-3-2-12)8(11)5-7(6)10/h4-5,12H,2-3,10-11H2,1H3 |

InChI Key |

ZFFAFXDAFACVBX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1N)N)OC(C)O |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)OCCO |

Synonyms |

2,4-DIAMINO-5-METHYL-PHENOXYETHANOL |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

Challenges

-

Over-nitration can occur if temperature exceeds 10°C, leading to byproducts like trinitro derivatives.

-

Separation of isomers requires fractional crystallization or chromatography.

Etherification to Form Phenoxyethanol

The nitrated phenol intermediate undergoes etherification with ethylene oxide or 2-chloroethanol to introduce the ethoxyethanol side chain:

Williamson Ether Synthesis

-

Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in ethanol/water.

-

Reagent : Ethylene oxide (for direct ethoxylation) or 2-chloroethanol (for nucleophilic substitution).

Example :

Reduction of Nitro Groups

The final step involves reducing the nitro groups to amines. Two primary methods are employed:

Catalytic Hydrogenation

-

Catalyst : 10% Palladium on carbon (Pd/C) or Raney nickel.

-

Conditions : Hydrogen gas (H₂) at 50–60 psi, 50–60°C in methanol/ethyl acetate.

Mechanism :

Hydrazine Hydrate Reduction

-

Reagent : Hydrazine hydrate (N₂H₄·H₂O) with a magnetic solid base catalyst (e.g., Fe₃O₄-supported K₂CO₃).

Advantages :

-

Avoids high-pressure equipment.

-

Scalable for industrial production.

Comparative Analysis of Reduction Methods

| Parameter | Catalytic Hydrogenation | Hydrazine Reduction |

|---|---|---|

| Yield | 95–100% | 80–87% |

| Reaction Time | 2–3 hours | 5–20 hours |

| Safety | High-pressure risk | Mild conditions |

| Cost | High (Pd/C catalyst) | Low (hydrazine) |

Isolation and Stabilization

The free base form of this compound is highly oxidation-sensitive. To enhance stability, it is often isolated as its hydrochloride salt :

Industrial-Scale Optimization

Patent CN101717342A highlights a cost-effective route using magnetic solid base catalysts (e.g., Fe₃O₄/K₂CO₃) for hydrazine-mediated reduction:

-

Catalyst Loading : 1–10% molar ratio.

-

Reagent Ratio : Hydrazine:nitro group = 2:1 to 10:1.

-

Recycling : Magnetic separation allows catalyst reuse for 5–10 cycles without significant activity loss.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

2,4-Diamino-5-methylphenoxyethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions where one of the amino groups is replaced by another functional group.

Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. Reaction conditions often involve specific temperatures and pH levels to ensure optimal yields.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding quinones, while reduction may produce amines.

Scientific Research Applications

2,4-Diamino-5-methylphenoxyethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in dermatology.

Industry: It is used in the formulation of cosmetics and personal care products, although its use is regulated due to safety concerns.

Mechanism of Action

The mechanism of action of 2,4-Diamino-5-methylphenoxyethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research, particularly in the context of its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Hair Dyes

The compound belongs to the phenylenediamine derivative family, characterized by aromatic diamines with ethoxy or phenoxyethanol substituents. Key analogues include:

2,4-Diaminophenoxyethanol HCl (CAS 70643-19-5)

- Structure : Lacks the methyl group at position 5 of the benzene ring.

- Molecular Formula : C₈H₁₂Cl₂N₂O₂ .

- Use : Similar hair dye applications but less studied in regulatory contexts.

- Key Difference : Absence of the methyl group may reduce stability or alter solubility compared to A116 .

2,4-Diamino-5-methylphenetol HCl (A113)

- Structure: Contains a phenetol (ethoxy) group instead of phenoxyethanol.

- Regulatory Status : Evaluated alongside A116 by the SCCNFP but with distinct pharmacokinetic properties due to ethoxy substitution .

2,4-Diaminophenol HCl (CAS 137-09-5)

- Structure: No ethoxy/phenoxyethanol chain; simpler diaminophenol structure.

Comparative Data Table

Key Findings from Research

Functional Differences

- Phenoxyethanol vs.

- Methyl Group Impact : The methyl group at position 5 enhances stability but may contribute to allergenic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.